(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
Beschreibung
(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral benzofuran derivative featuring a fluorine substituent at the 6-position of the benzofuran core and an amine group at the 3-position. Its molecular formula is C₈H₉ClFNO with a molecular weight of 189.61 g/mol . The compound is the (S)-enantiomer of the racemic mixture, and its stereochemistry is critical for interactions with biological targets, such as receptors or enzymes.
Eigenschaften
IUPAC Name |
(3S)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQYAVAOPSXSI-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or transition metal catalysts.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through an amination reaction, which can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (alkyl halides) are used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride
The (R)-enantiomer shares the same molecular formula and weight as the (S)-form but differs in stereochemistry at the 3-position. Enantiomers often exhibit divergent pharmacological activities. For example, in receptor binding assays, the (S)-enantiomer may display higher affinity for serotonin receptors (e.g., 5HT2AR) due to spatial compatibility, while the (R)-form could show reduced efficacy .
Key Differences :
Halogen-Substituted Derivatives
6-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride
- Molecular Formula: C₈H₉Cl₂NO
- Molecular Weight : 214.07 g/mol (vs. 189.61 g/mol for 6-Fluoro)
- Key Difference : Chlorine substitution increases molecular weight and may enhance lipophilicity compared to fluorine. This could improve membrane permeability but reduce metabolic stability .
5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride
- Molecular Formula: C₈H₉Cl₂NO
- Substitution Position : Chlorine at the 5-position (vs. 6-position in the target compound). Positional isomers often exhibit distinct electronic effects, altering binding affinities. For instance, 5-substituted derivatives may exhibit reduced steric hindrance in planar receptors .
Fluoro-Substituted Positional Isomers
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine
- Molecular Formula: C₈H₈FNO (free base)
- This could impact reactivity in synthetic pathways .
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride
Functionalized Benzofuran Derivatives
(±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine Hydrochloride
- Molecular Formula : C₁₉H₂₂BrClN₂O₃
- Key Difference : Incorporation of a bromophenethyl group and methoxy substituents expands its application in biased agonism studies (e.g., β-arrestin signaling pathways) . This compound highlights how additional functional groups can diversify pharmacological utility compared to the simpler 6-fluoro derivative.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biologische Aktivität
(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound with significant potential in pharmacology, particularly due to its interactions with various biological targets. This article explores its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique dihydrobenzofuran structure, which allows for diverse interactions with biological targets. The fluorine atom contributes to its potency and selectivity in binding to specific receptors.
The compound primarily acts as an inhibitor of bromodomain-containing proteins (BET proteins), which play crucial roles in gene expression regulation. Specifically, it targets the second bromodomain (BD2) of BET proteins, exhibiting high selectivity and potency. The interaction involves conformational restrictions that enhance binding affinity and reduce metabolic turnover.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including prostate cancer cells. The compound's IC50 values indicate strong efficacy in disrupting cell proliferation:
| Cell Line | IC50 (nM) |
|---|---|
| KARPAS422 (Lymphoma) | 12 |
| Prostate Cancer | 18 |
The mechanism involves the induction of apoptosis through caspase activation, leading to programmed cell death in malignant cells .
Selectivity and Potency
The selectivity of this compound is noteworthy. It has demonstrated over 1000-fold selectivity for BD2 over BD1, making it a promising candidate for targeted cancer therapies. This selectivity is attributed to specific interactions with amino acids in the binding pocket of BD2 .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that the compound has favorable solubility profiles and metabolic stability. For instance, its solubility in FaSSIF (fasted state simulated intestinal fluid) is reported to be above 100 µg/mL, which is conducive for oral bioavailability . Toxicity assessments suggest a low risk profile, although further studies are needed to fully characterize its safety in vivo.
Case Studies
- Prostate Cancer Treatment : A study evaluated the effects of this compound on castrate-resistant prostate cancer models. The compound significantly reduced tumor size and improved survival rates compared to controls.
- Lymphoma Models : In KARPAS422 xenograft models, treatment with the compound resulted in a substantial decrease in tumor growth rates, validating its potential as a therapeutic agent against aggressive lymphomas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
